

# In-Depth Technical Guide: Antileishmanial Agent-28

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## Compound of Interest

Compound Name: *Antileishmanial agent-28*

Cat. No.: *B3026819*

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## COMPOUND IDENTIFICATION

CAS Number: 1135272-09-1[1] Chemical Name: N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride[1] Synonyms: **Antileishmanial agent-28**, Compound 12[2][3]

## Core Summary

**Antileishmanial agent-28** is a member of the N<sup>2</sup>,N<sup>4</sup>-disubstituted quinazoline-2,4-diamine class of compounds investigated for its therapeutic potential against Leishmaniasis. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its evaluation, based on the seminal work by Van Horn et al. (2014) in the Journal of Medicinal Chemistry. The compound has demonstrated noteworthy efficacy against *Leishmania donovani*, the causative agent of visceral leishmaniasis.

## Quantitative Data

The following table summarizes the key in vitro efficacy and cytotoxicity data for **Antileishmanial agent-28**.

Parameter	Species/Cell Line	Value (µM)	Reference
EC50	Leishmania donovani (intracellular amastigotes)	1.5	[3][4]
EC50	Leishmania amazonensis (intracellular amastigotes)	13	[3][4]
EC50	J774A.1 (murine macrophage cell line)	18	[3][4]

## Experimental Protocols

The following protocols are detailed as described in the primary literature for the evaluation of **Antileishmanial agent-28**.

### In Vitro Antileishmanial Activity Assay

This assay quantifies the efficacy of the compound against intracellular amastigotes of Leishmania.

- **Cell Culture:** Murine macrophage cell line J774A.1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Parasite Infection:** Macrophages are seeded in 96-well plates and infected with Leishmania promastigotes. After incubation to allow for phagocytosis, extracellular parasites are removed by washing.
- **Compound Application:** **Antileishmanial agent-28** is dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the culture medium. The compound solutions are then added to the infected macrophages.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for compound activity.

- Quantification of Parasite Load: The number of intracellular amastigotes is determined by staining with a DNA-specific fluorescent dye (e.g., DAPI) and counting using a high-content imaging system.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

## In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound to a mammalian cell line.

- Cell Culture: J774A.1 macrophages are seeded in 96-well plates and grown to sub-confluence.
- Compound Application: Serial dilutions of **Antileishmanial agent-28** are added to the cells.
- Incubation: The plates are incubated for 72 hours under the same conditions as the antileishmanial assay.
- Viability Assessment: Cell viability is measured using a standard method such as the resazurin reduction assay, which correlates fluorescence with the number of viable cells.
- Data Analysis: The half-maximal effective concentration (EC50) for cytotoxicity is determined from the dose-response curve.

## Mechanism of Action Study: Folate Competition Assay

This experiment investigates the potential inhibition of the folate pathway in *Leishmania*.

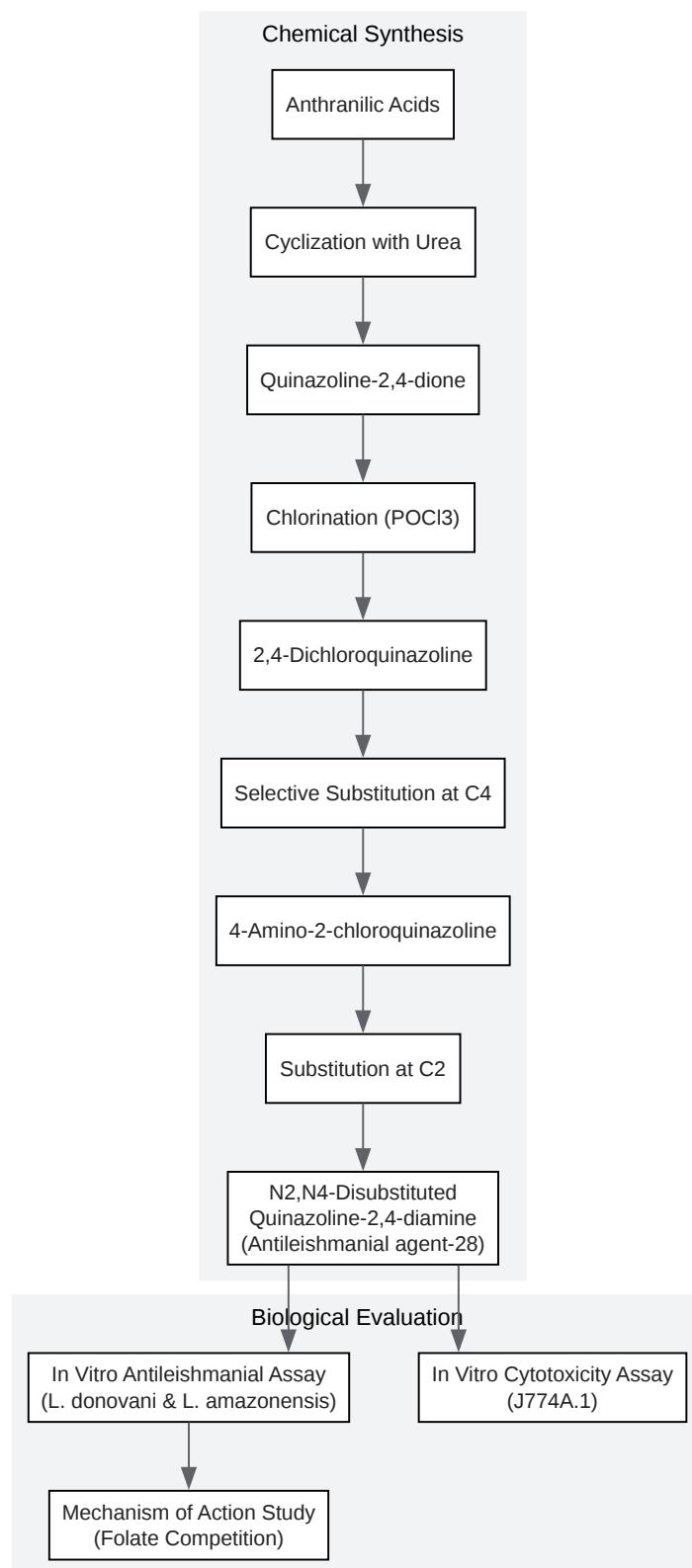
- Specialized Media Preparation: A custom RPMI-1640 medium deficient in folic acid and p-aminobenzoic acid (PABA) is prepared.
- Parasite Adaptation: *Leishmania donovani* axenic amastigotes are gradually adapted to grow in the folate-deficient medium.
- Susceptibility Testing: The adapted parasites are exposed to **Antileishmanial agent-28** in both the folate-deficient medium and the same medium supplemented with folic acid.

- **Controls:** Known antifolate drugs, such as methotrexate and pyrimethamine, are used as positive controls, while miltefosine, which has a different mechanism of action, serves as a negative control.
- **Data Analysis:** The EC50 values of the compounds in the presence and absence of folinic acid are compared. A significant increase in the EC50 value in the presence of folinic acid suggests that the compound targets the folate biosynthesis pathway.

## Visualizations

## Experimental Workflow

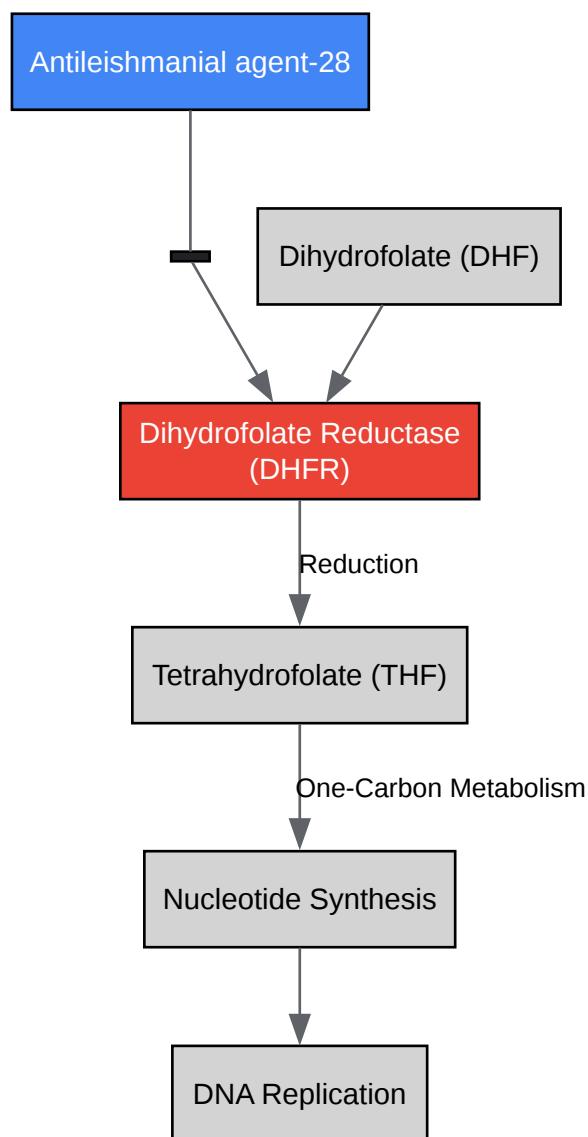
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the quinazoline-2,4-diamine series, including **Antileishmanial agent-28**.

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Caption: General workflow for the synthesis and biological evaluation of **Antileishmanial agent-28**.

## Proposed Signaling Pathway

The diagram below depicts the proposed mechanism of action for **Antileishmanial agent-28**, targeting the folate biosynthesis pathway in Leishmania.



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Caption: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).

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## References

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